molecular formula C15H21NO4S B6506224 4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1421508-77-1

4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No.: B6506224
CAS No.: 1421508-77-1
M. Wt: 311.4 g/mol
InChI Key: CHZNXXDMKMWCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement of oxygen, nitrogen, and sulfur atoms within its molecular framework, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

The synthesis of 4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,9-dioxa-4-azaspiro[5.5]undecane with phenylmethanesulfonyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane undergoes various types of chemical reactions, including:

Scientific Research Applications

4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:

This compound stands out due to its unique combination of oxygen, nitrogen, and sulfur atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzylsulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-21(18,12-14-4-2-1-3-5-14)16-8-11-20-15(13-16)6-9-19-10-7-15/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZNXXDMKMWCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.